2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
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Overview
Description
2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-thiadiazole core, followed by the introduction of the piperidine and methylsulfonyl groups. The final step involves the etherification of the 2-methylphenyl group. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazolo-thiadiazole core can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities but differs in its functional groups and biological activity.
Phenethylamine derivatives: Similar in structure but vary in their pharmacological properties and applications.
Uniqueness
What sets 2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H21N5O3S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[(2-methylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-12-5-3-4-6-14(12)25-11-15-20-22-16(18-19-17(22)26-15)13-7-9-21(10-8-13)27(2,23)24/h3-6,13H,7-11H2,1-2H3 |
InChI Key |
RBXXSEYUDWQTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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